1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid and 4-methoxyphenylhydrazine.
Formation of Hydrazone: The 3,4-dimethoxybenzoic acid is first converted to its corresponding hydrazone derivative by reacting with 4-methoxyphenylhydrazine under acidic conditions.
Cyclization: The hydrazone derivative undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Final Product: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions to break down the triazole ring and form corresponding hydrolyzed products.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential use in the development of new pharmaceutical drugs with improved efficacy and reduced side effects.
Industrial Applications: It is also used in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine: This compound has a similar structure but lacks the methoxy group on the phenyl ring, which may affect its biological activity.
1-(3,4-Dimethoxybenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties.
1-(3,4-Dimethoxybenzoyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine:
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O4/c1-24-13-7-4-11(5-8-13)16-20-18(19)22(21-16)17(23)12-6-9-14(25-2)15(10-12)26-3/h4-10H,1-3H3,(H2,19,20,21) |
InChI Key |
NXCZAKFDRORTKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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